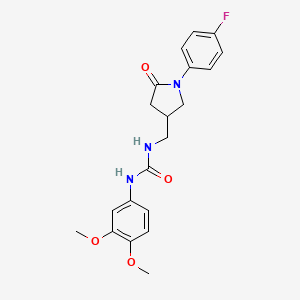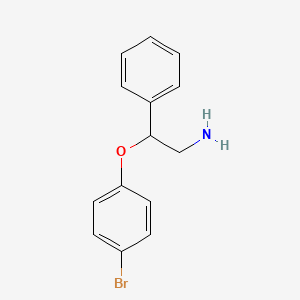
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a complex organic compound that contains a benzyl group, a tetrahydroquinoline group, and a thiophene carboxamide group . These groups are common in medicinal chemistry and have been reported to harbor vast therapeutic potential .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the tetrahydroquinoline ring and the attachment of the benzyl and thiophene carboxamide groups . The exact synthesis process for this specific compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrahydroquinoline ring provides a rigid, planar structure, while the benzyl and thiophene carboxamide groups may add additional complexity to the molecule’s 3D shape .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzyl group, the tetrahydroquinoline ring, and the thiophene carboxamide group . Each of these groups can participate in different types of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Compounds with structures similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide have shown promising antimicrobial and antitubercular activities. For instance, carboxamide derivatives of quinolones have been synthesized and demonstrated significant antibacterial, antifungal, and antitubercular properties in various studies. This suggests that our compound of interest might also possess similar biological activities, making it a candidate for further research in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Pharmacological Properties
Related quinolone and carboxamide compounds have been extensively studied for their pharmacological properties, including their potential as antipsychotic agents. Heterocyclic carboxamides, for example, have been evaluated for their binding to dopamine and serotonin receptors, indicating the potential for psychoactive effects. Such studies underscore the importance of exploring the pharmacological applications of this compound and related molecules in the development of new therapeutic agents (Norman et al., 1996).
Synthesis and Structural Studies
The synthesis and structural elucidation of related compounds, such as benzothiophene carboxamides, have been a focus of research, providing a foundation for further exploration of this compound. These studies offer insights into the molecular framework that could be beneficial for designing drugs with improved efficacy and reduced side effects. Understanding the structural characteristics and synthesis pathways of these compounds is crucial for their application in medicinal chemistry (Abbasi et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
The compound “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide” is a complex organic molecule that likely interacts with specific biological targets. Based on its structure, it contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to interact with a variety of biochemical pathways .
Result of Action
Indole derivatives have been shown to have diverse biological activities .
Propriétés
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20-11-8-16-13-17(22-21(25)19-7-4-12-26-19)9-10-18(16)23(20)14-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDORNVNWSOAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CS3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Diazaspiro[3.5]nonan-1-one](/img/structure/B2690384.png)

![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)
![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690390.png)
![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B2690393.png)

![3'-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)
![3-(2-Methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2690399.png)

![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)
